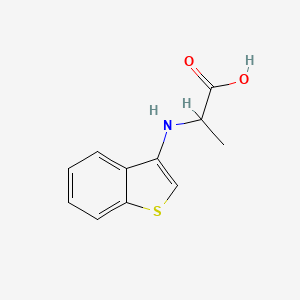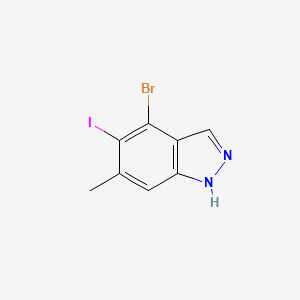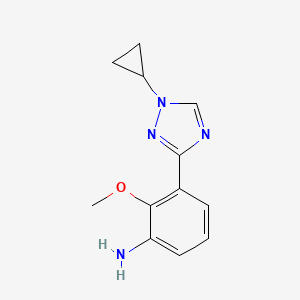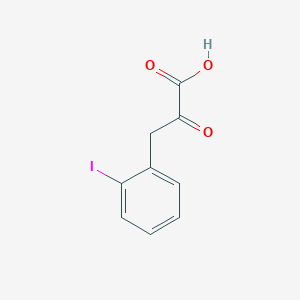
1-Iodoethyl cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodoethyl cyclopentanecarboxylate is an organic compound with the molecular formula C8H13IO2. It is an ester derived from cyclopentanecarboxylic acid and 1-iodoethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodoethyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with 1-iodoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: These processes would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodoethyl cyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 1-iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of new esters or amides.
Reduction: Formation of cyclopentanemethanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1-Iodoethyl cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-iodoethyl cyclopentanecarboxylate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties .
Comparación Con Compuestos Similares
Cyclopentanecarboxylic Acid: Shares the cyclopentane ring but lacks the ester and iodine functionalities.
1-Iodoethyl Acetate: Similar ester structure but with an acetate group instead of cyclopentanecarboxylate.
Methyl Cyclopentanecarboxylate: Similar ester structure but with a methyl group instead of 1-iodoethyl
Uniqueness: 1-Iodoethyl cyclopentanecarboxylate is unique due to the presence of both the cyclopentane ring and the 1-iodoethyl ester group.
Propiedades
Número CAS |
91871-80-6 |
|---|---|
Fórmula molecular |
C8H13IO2 |
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
1-iodoethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C8H13IO2/c1-6(9)11-8(10)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Clave InChI |
CTBCRFJJWQNUBG-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)C1CCCC1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)

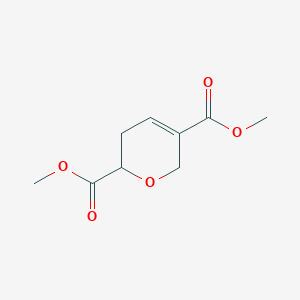
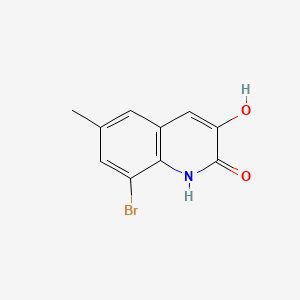
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
